Cas no 1383973-78-1 (methyl 5-aminobicyclo3.2.1octane-1-carboxylate)

Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate is a bicyclic organic compound featuring both an amine and an ester functional group. Its rigid bicyclo[3.2.1]octane scaffold provides structural stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the 5-amino group enhances reactivity for further derivatization, while the methyl ester offers versatility in hydrolysis or transesterification reactions. This compound is particularly useful in medicinal chemistry for designing conformationally constrained analogs, potentially improving binding affinity and metabolic stability. Its unique structure also lends itself to applications in asymmetric synthesis and chiral auxiliaries. Proper handling under inert conditions is recommended due to the reactivity of the amine and ester functionalities.
methyl 5-aminobicyclo3.2.1octane-1-carboxylate structure
1383973-78-1 structure
商品名:methyl 5-aminobicyclo3.2.1octane-1-carboxylate
CAS番号:1383973-78-1
MF:C10H17NO2
メガワット:183.24748301506
MDL:MFCD24506599
CID:5607084
PubChem ID:68048077

methyl 5-aminobicyclo3.2.1octane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • Bicyclo[3.2.1]octane-1-carboxylic acid, 5-amino-, methyl ester
    • methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate
    • 1383973-78-1
    • starbld0042968
    • SCHEMBL10151700
    • QMFMSAHRXOTOMT-UHFFFAOYSA-N
    • EN300-8211697
    • methyl 5-aminobicyclo3.2.1octane-1-carboxylate
    • MDL: MFCD24506599
    • インチ: 1S/C10H17NO2/c1-13-8(12)9-3-2-4-10(11,7-9)6-5-9/h2-7,11H2,1H3
    • InChIKey: QMFMSAHRXOTOMT-UHFFFAOYSA-N
    • ほほえんだ: C12(C(OC)=O)CC(N)(CC1)CCC2

計算された属性

  • せいみつぶんしりょう: 183.125928785g/mol
  • どういたいしつりょう: 183.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

  • 密度みつど: 1.162±0.06 g/cm3(Predicted)
  • ふってん: 241.2±23.0 °C(Predicted)
  • 酸性度係数(pKa): 10.33±0.40(Predicted)

methyl 5-aminobicyclo3.2.1octane-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-8211697-0.25g
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate
1383973-78-1 95.0%
0.25g
$999.0 2025-02-21
Enamine
EN300-8211697-10.0g
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate
1383973-78-1 95.0%
10.0g
$4667.0 2025-02-21
Enamine
EN300-8211697-10g
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate
1383973-78-1
10g
$4667.0 2023-09-02
Enamine
EN300-8211697-0.1g
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate
1383973-78-1 95.0%
0.1g
$956.0 2025-02-21
Enamine
EN300-8211697-1.0g
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate
1383973-78-1 95.0%
1.0g
$1086.0 2025-02-21
Enamine
EN300-8211697-5.0g
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate
1383973-78-1 95.0%
5.0g
$3147.0 2025-02-21
Enamine
EN300-8211697-5g
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate
1383973-78-1
5g
$3147.0 2023-09-02
Enamine
EN300-8211697-2.5g
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate
1383973-78-1 95.0%
2.5g
$2127.0 2025-02-21
Enamine
EN300-8211697-0.5g
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate
1383973-78-1 95.0%
0.5g
$1043.0 2025-02-21
Enamine
EN300-8211697-0.05g
methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate
1383973-78-1 95.0%
0.05g
$912.0 2025-02-21

methyl 5-aminobicyclo3.2.1octane-1-carboxylate 関連文献

methyl 5-aminobicyclo3.2.1octane-1-carboxylateに関する追加情報

Research Briefing on Methyl 5-Aminobicyclo[3.2.1]octane-1-carboxylate (CAS: 1383973-78-1)

Methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate (CAS: 1383973-78-1) is a bicyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

Recent studies have highlighted the importance of bicyclic scaffolds in drug design, as they offer enhanced rigidity and stereochemical control compared to monocyclic counterparts. The compound methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel enzyme inhibitors and receptor modulators. Its structural motif is frequently employed in the design of compounds targeting central nervous system (CNS) disorders, infectious diseases, and cancer.

One of the key areas of research involving this compound is its role as a building block for the synthesis of peptidomimetics. Peptidomimetics are synthetic molecules that mimic the biological activity of peptides but exhibit improved stability and bioavailability. The bicyclic structure of methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate provides a rigid framework that can be functionalized to mimic peptide secondary structures, making it a valuable tool in the design of peptide-based therapeutics.

In addition to its applications in peptidomimetics, recent studies have explored the use of this compound in the development of small-molecule inhibitors for proteases and kinases. Proteases and kinases are critical targets in the treatment of various diseases, including viral infections and cancer. The bicyclic scaffold of methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate has been shown to enhance binding affinity and selectivity, making it a promising candidate for the development of next-generation inhibitors.

Another notable application of this compound is in the field of asymmetric synthesis. The chiral nature of the bicyclic scaffold allows for the creation of enantiomerically pure compounds, which is essential for the development of drugs with high specificity and reduced side effects. Recent advancements in catalytic methods have enabled the efficient synthesis of methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate derivatives with high enantiomeric excess, further expanding its utility in medicinal chemistry.

Despite its potential, challenges remain in the large-scale synthesis and functionalization of methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate. Current research efforts are focused on optimizing synthetic routes to improve yield and scalability, as well as exploring novel derivatization strategies to enhance its biological activity. Collaborative efforts between academia and industry are expected to drive further innovations in this area.

In conclusion, methyl 5-aminobicyclo[3.2.1]octane-1-carboxylate (CAS: 1383973-78-1) represents a valuable scaffold in medicinal chemistry with diverse applications in drug discovery. Its unique structural features and versatility make it a promising candidate for the development of novel therapeutics. Ongoing research is likely to uncover new opportunities for this compound, solidifying its role in the future of chemical biology and pharmaceutical sciences.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd